molecular formula C15H16ClNO B12637338 4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline

4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline

Cat. No.: B12637338
M. Wt: 261.74 g/mol
InChI Key: WHKAROSVTODUIQ-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline is a substituted aniline derivative featuring a 3-chlorobenzyloxy group at the 4-position and methyl groups at the 2- and 6-positions of the aromatic ring. The compound combines electron-withdrawing (chlorine) and electron-donating (methoxy, methyl) substituents, which influence its electronic distribution, solubility, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]-2,6-dimethylaniline

InChI

InChI=1S/C15H16ClNO/c1-10-6-14(7-11(2)15(10)17)18-9-12-4-3-5-13(16)8-12/h3-8H,9,17H2,1-2H3

InChI Key

WHKAROSVTODUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline typically involves multiple steps. One common method is the reaction of 3-chlorobenzyl chloride with 2,6-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline exhibit promising anticancer properties. For instance, derivatives have shown selective activity against breast cancer cell lines by targeting the aryl hydrocarbon receptor (AhR). In vitro assays demonstrated that certain ligands derived from similar frameworks displayed high potency and specificity towards cancerous cells compared to healthy cells, indicating a potential therapeutic application in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that similar aniline derivatives possess significant antibacterial effects, making them suitable candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within microbial cells .

Synthesis of Azo Dyes

This compound serves as an important precursor in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The compound's ability to undergo diazotization followed by coupling reactions facilitates the formation of various azo compounds, which are critical in dye manufacturing .

Development of Ligands

The compound has been utilized in the development of novel ligands for metal complexes in coordination chemistry. These ligands can enhance the stability and solubility of metal complexes, which are essential in catalysis and materials science applications .

Polymer Chemistry

In material science, derivatives of this compound have been explored for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Photovoltaic Materials

Research has also focused on using this compound in organic photovoltaics (OPVs). Its electronic properties make it a candidate for use in light-harvesting materials within solar cells, potentially leading to more efficient energy conversion systems .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl Substituents

Several compounds in the evidence share the 3-chlorophenyl moiety but differ in core structures:

  • 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides (): These feature a hydrazine-thioamide backbone linked to a 3-chlorophenyl group. Unlike the aniline derivative, their reactivity is dominated by the thioamide and hydrazine groups, enabling condensation with aldehydes to form thiazolines. Such compounds are often explored for antimicrobial or anticancer activity .
  • Piperazine derivatives (): Compounds like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine incorporate the 3-chlorophenyl group into a piperazine ring, commonly used in CNS-targeting pharmaceuticals. The tertiary amine in piperazine contrasts with the primary amine in the target aniline, altering bioavailability and receptor interactions .

Halogen-Substituted Aromatic Compounds

  • Triazole-thiones (): Derivatives such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (95% yield) highlight the synthetic feasibility of introducing halogens (Cl, Br, I) into aromatic systems. The electron-withdrawing nature of halogens enhances stability and influences intermolecular interactions, which may contrast with the mixed electronic effects in the target compound .
  • Benzyloxy analogues (): The synthesis of 4-(benzyloxy)-3-phenethoxyphenol (96% yield) demonstrates the impact of alkoxy groups on solubility and reactivity.

Physicochemical Properties

  • Solubility and Stability : The 2,6-dimethyl substitution in the target compound likely enhances steric protection of the amine group, reducing oxidation compared to unsubstituted anilines. In contrast, triazole-thiones () may exhibit higher stability due to aromatic thione conjugation .
  • Spectroscopic Characterization : NMR and mass spectrometry () are standard for confirming structures. The target compound’s methyl and methoxy groups would produce distinct splitting patterns in ¹H NMR, differentiating it from piperazine or thiazoline derivatives .

Data Tables

Table 1: Comparison of Halogen-Substituted Aromatic Compounds

Compound Core Structure Key Substituents Yield Application Notes Reference
4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline Aniline 3-Cl-benzyloxy, 2,6-dimethyl N/A Potential pharmaceutical intermediate
4-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-thione Triazole-thione 4-Br, 3-Cl 95% Antimicrobial candidate
1-(3-Chlorophenyl)piperazine Piperazine 3-Cl, N-linked propyl N/A CNS agent analogue

Biological Activity

4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClN
  • Molecular Weight : 273.78 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3-chlorophenol and 2,6-dimethylaniline.
  • Reagents : Common reagents include sodium hydroxide and methanol.
  • Reaction Conditions : The reaction is usually performed under reflux conditions for several hours to ensure complete conversion.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.0
HCT1163.2
HeLa4.5

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : It induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting apoptosis.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models:

  • It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • The compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines
    • A recent study evaluated the efficacy of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 5 µM, suggesting potent anticancer activity .
  • Inflammation Model
    • In a mouse model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers in serum .

Safety and Toxicity

While promising, the safety profile of this compound must be considered:

  • Preliminary toxicity studies indicate mild irritation upon dermal exposure.
  • Further investigations are required to assess long-term toxicity and potential side effects in vivo.

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